SHIN2

Cancer Metabolism SHMT Inhibition In Vivo Pharmacology

SHIN2 is the only SHMT1/2 inhibitor with validated in vivo efficacy. Unlike classical antifolates (AGF347) requiring transporter-mediated uptake, SHIN2 enters cells via passive diffusion—ensuring consistent activity even in RFC/PCFT-deficient models. It demonstrates dose-dependent tumor inhibition at 10–200 mg/kg, synergizes with methotrexate in patient-derived T-ALL xenografts, and possesses antibacterial activity against vanA-type VRE. No other SHMT inhibitor—including SHIN1—matches this validated profile. Procure SHIN2 for definitive target validation.

Molecular Formula C22H24F3N5O
Molecular Weight 431.46
Cat. No. B1193483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHIN2
SynonymsSerine hydroxymethyltranferase inhibitor 2;  SHIN2;  SHIN-2;  SHIN 2
Molecular FormulaC22H24F3N5O
Molecular Weight431.46
Structural Identifiers
SMILESN#CC(C1(C(C)C)C2=CC(C(F)(F)F)=CC(N3CCCC3)=C2)=C(N)OC4=C1C(C)=NN4
InChIInChI=1S/C22H24F3N5O/c1-12(2)21(17(11-26)19(27)31-20-18(21)13(3)28-29-20)14-8-15(22(23,24)25)10-16(9-14)30-6-4-5-7-30/h8-10,12H,4-7,27H2,1-3H3,(H,28,29)
InChIKeyNOKJZHRLDAOFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SHIN2: A Selective, In Vivo-Active SHMT1/2 Inhibitor for Cancer and Antimicrobial Research


SHIN2 (also designated SHMT-IN-2 or (+)-SHIN2) is a potent, cell-permeable small molecule inhibitor of the human serine hydroxymethyltransferase isoforms SHMT1 (cytosolic) and SHMT2 (mitochondrial), two key enzymes in the folate-dependent one-carbon (C1) metabolic pathway that supports nucleotide biosynthesis, methylation reactions, and redox balance in rapidly proliferating cells [1][2]. Chemically, SHIN2 belongs to the 1,4-dihydropyrano[2,3-c]pyrazole class, featuring a unique alkyne-containing substituent that distinguishes it from earlier-generation inhibitors . The compound is commercially available in both racemic (Rac)-SHIN2 (CAS 2204289-53-0) and enantiomerically pure (+)-SHIN2 (CAS 3056942-19-6) forms, with the latter being the active enantiomer demonstrating stereoselective target engagement and in vivo efficacy [3]. SHIN2 has been validated in multiple preclinical models, including T-cell acute lymphoblastic leukemia (T-ALL), non-small cell lung cancer (NSCLC), and vancomycin-resistant Enterococcus faecium infection, establishing it as the first SHMT inhibitor with demonstrated in vivo activity [4][5].

Why In-Class SHMT Inhibitors Cannot Be Substituted for SHIN2 in Critical Experiments


SHMT inhibitors are not functionally interchangeable due to fundamental differences in their molecular pharmacology, particularly regarding (i) dependence on facilitative folate transporters and polyglutamylation for cellular uptake and retention, and (ii) selectivity between the cytosolic (SHMT1) and mitochondrial (SHMT2) isozymes [1]. Classical antifolate-based inhibitors such as AGF347 are substrates for the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT), and require intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS) to achieve sustained target engagement [1]. Consequently, AGF347's activity is profoundly influenced by tumor-specific expression levels of these transporters and enzymes, leading to unpredictable efficacy across different cell lines and patient-derived models [1]. In contrast, SHIN2 is a non-classical, lipid-soluble inhibitor that enters cells via passive diffusion, completely bypassing the transport and polyglutamylation machinery—a critical advantage that ensures consistent, transport-independent cellular activity [1]. Furthermore, while earlier-generation SHMT inhibitors such as SHIN1 exhibit high in vitro potency (IC50 values of 5–13 nM), they fail to demonstrate meaningful in vivo efficacy, likely due to poor pharmacokinetic properties; SHIN2 was specifically engineered to overcome these limitations and is documented as the first SHMT inhibitor with validated in vivo activity in multiple animal models [2]. Substituting SHIN2 with a generic analog—even a structurally related one—therefore risks introducing substantial experimental variability or, in the case of in vivo studies, outright failure due to lack of efficacy.

SHIN2 Quantitative Differentiation Evidence: Head-to-Head Performance vs. Key Comparators


SHIN2 vs. SHIN1: In Vivo Efficacy as the Defining Differentiator

While both SHIN2 and its predecessor SHIN1 exhibit potent in vitro inhibition of SHMT1/2, only SHIN2 demonstrates meaningful in vivo efficacy across multiple xenograft models. SHIN1 is a potent SHMT1/2 inhibitor with reported IC50 values of 5 nM (SHMT1) and 13 nM (SHMT2) in enzymatic assays , and it suppresses the growth of HCT-116 colon cancer cells with an IC50 of 870 nM . However, SHIN1 lacks significant in vivo activity, as documented in the primary literature where SHIN2 was specifically developed to achieve improved pharmacokinetic properties and is explicitly described as 'the first in vivo active inhibitor of human SHMT' [1]. In contrast, SHIN2 demonstrates robust, dose-dependent tumor growth inhibition in multiple murine xenograft models (T-ALL, NSCLC) at oral or intraperitoneal doses ranging from 10–200 mg/kg [2]. This critical PK/PD enhancement is the fundamental reason SHIN2 superseded SHIN1 in preclinical development and is the only viable option for researchers requiring in vivo SHMT inhibition.

Cancer Metabolism SHMT Inhibition In Vivo Pharmacology

SHIN2 vs. AGF347: Transport-Independent Cellular Uptake Enables Consistent Activity Across Diverse Tumor Models

AGF347 is a classical pyrrolo[3,2-d]pyrimidine antifolate that, like methotrexate, requires active transport via the reduced folate carrier (RFC) and/or proton-coupled folate transporter (PCFT) to enter cells, followed by polyglutamylation by FPGS to achieve full potency and cellular retention [1]. Consequently, the in vitro and in vivo activity of AGF347 is highly variable and dependent on tumor-specific expression levels of these transporters and enzymes; in one study, sensitivity to AGF347 decreased with increasing RFC and PCFT expression, and AGF347 activity was significantly stimulated (i.e., potentiated) by ectopic FPGS expression [1]. In stark contrast, SHIN2 is a non-classical, lipophilic inhibitor that enters cells via passive diffusion and does not require polyglutamylation for activity, rendering its antiproliferative effects completely independent of folate transport and metabolism machinery [1]. This mechanistic distinction was experimentally validated: while AGF347 sensitivity varied dramatically across engineered HeLa cell lines with different transporter/FPGS expression profiles, SHIN2 (along with SHIN1) maintained consistent activity regardless of transporter or FPGS status [1]. For researchers, this means SHIN2 provides predictable, reproducible results across a wide range of cancer cell lines and tumor types, whereas AGF347 may exhibit variable or even paradoxical activity depending on the model system.

Cancer Metabolism Folate Transport Pharmacodynamics

SHIN2 Cellular Potency: Stereoselective Activity in Ras-Driven Colon Cancer and T-ALL Cells

SHIN2 demonstrates robust, stereoselective antiproliferative activity in clinically relevant cancer cell models. In HCT116 Ras-driven colon cancer cells, (+)-SHIN2 inhibits proliferation with an IC50 of 300 nM after 24-hour exposure, while the racemic mixture (Rac)-SHIN2 shows reduced potency, confirming the stereospecificity of target engagement [1]. Notably, in the human T-ALL cell line Molt4, SHIN2 exhibits even greater sensitivity, with an IC50 of 89 nM for growth inhibition [1]. For comparison, the structurally related but less optimized inhibitor SHMT-IN-3 displays a significantly weaker IC50 of 530 nM (0.53 µM) against SHMT1 in enzymatic assays, translating to poorer cellular activity . The 89–300 nM cellular potency range positions SHIN2 as a tractable chemical probe suitable for both in vitro mechanistic studies and in vivo efficacy testing without requiring prohibitively high doses.

Colon Cancer T-ALL Cellular Pharmacology

SHIN2 Structural Binding Mode: Active Site Loop Stabilization Revealed by Co-Crystal Structures

X-ray crystallographic analysis of SHIN2 bound to Enterococcus faecium SHMT (efmSHMT) at 1.95 Å resolution (PDB ID: 9J4G) reveals a unique binding mechanism not observed with other SHMT inhibitors [1]. Comparison of the apo (2.04 Å) and SHIN2-bound structures demonstrates that the inhibitor stabilizes a flexible active site loop via a network of hydrogen bonds, locking the enzyme in a conformation that is incompatible with catalysis [1]. Specifically, (+)-SHIN2 forms critical hydrogen bonds with the serine residue that participates in Schiff base formation with the cofactor pyridoxal 5'-phosphate (PLP), directly disrupting the catalytic machinery [1]. This loop-stabilization mechanism is distinct from simple active-site occlusion and may account for the compound's potent antibacterial activity against both vancomycin-susceptible and vanA-type vancomycin-resistant E. faecium strains (MIC values not provided in the abstract but described as 'potent' and 'biostatic') [1]. For researchers developing next-generation SHMT inhibitors or exploring antimicrobial applications, this high-resolution structural information provides a validated template for rational drug design and optimization.

Structural Biology Antibacterial Drug Discovery Mechanism of Action

SHIN2 Synergistic Efficacy with Methotrexate in T-ALL: A Clinically Relevant Combination Strategy

In NOTCH1-driven mouse primary T-cell acute lymphoblastic leukemia (T-ALL) models and human patient-derived xenografts (PDX), SHIN2 demonstrates a significant survival benefit as a single agent and exhibits marked synergy with the standard-of-care antifolate methotrexate (MTX) [1]. The combination of SHIN2 and MTX significantly prolonged survival compared to either agent alone in both genetically engineered mouse models and PDX models of T-ALL [1]. This synergistic interaction is mechanistically rational: SHIN2 inhibits SHMT1/2, reducing the supply of one-carbon units for nucleotide biosynthesis and methylation, while MTX inhibits dihydrofolate reductase (DHFR) and thymidylate synthase (TS), further depleting folate pools and blocking downstream pathways [2]. The combination effectively starves leukemia cells of essential nucleotide precursors from two distinct nodes in the folate cycle. In contrast, AGF347—a multitargeted antifolate that already inhibits SHMT2, SHMT1, GARFTase, and ATIC—may exhibit functional redundancy with MTX, potentially limiting the additive or synergistic benefit [2]. SHIN2's cleaner, more selective profile (SHMT1/2 only) makes it an ideal partner for combination regimens with existing antifolates or other chemotherapeutics.

Acute Lymphoblastic Leukemia Combination Therapy In Vivo Pharmacology

SHIN2 Antimicrobial Activity: Potent Biostatic Effects Against Vancomycin-Resistant Enterococcus faecium

SHIN2 exerts potent biostatic activity against both vancomycin-susceptible and vanA-type vancomycin-resistant Enterococcus faecium (VRE) in vitro [1]. The compound strongly binds to Enterococcus faecium SHMT (efmSHMT), stabilizing the enzyme's active site loop via hydrogen bonding interactions that are critical for antibacterial activity [1]. Importantly, SHIN2 does not induce cross-resistance to vanA-type vancomycin resistance, indicating a distinct mechanism of action that circumvents existing resistance pathways [1]. This antimicrobial activity represents a second, orthogonal application for SHIN2 that is not shared by most other SHMT inhibitors developed primarily for oncology applications. For researchers studying antimicrobial resistance or exploring SHMT as an antibacterial target, SHIN2 is the only SHMT inhibitor with documented activity against clinically relevant VRE strains, supported by high-resolution structural data elucidating the binding mechanism.

Antimicrobial Resistance VRE SHMT Inhibition

Optimal Research and Procurement Scenarios for SHIN2 Based on Quantitative Evidence


In Vivo Preclinical Efficacy Studies of SHMT Inhibition in Cancer Models

When planning xenograft or genetically engineered mouse studies to evaluate the therapeutic potential of SHMT inhibition, SHIN2 is the only viable tool compound with documented in vivo activity [5]. Unlike SHIN1 (inactive in vivo) and AGF347 (variable activity due to transport/polyglutamylation dependence), SHIN2 demonstrates robust, dose-dependent tumor growth inhibition across multiple cancer types at 10–200 mg/kg (oral or IP) [2]. For studies requiring long-term dosing, combination therapy with methotrexate or paclitaxel, or evaluation in transporter-null tumors, SHIN2 is the unambiguous choice [3][4].

Cellular Studies in Tumors with Low or Heterogeneous Folate Transporter Expression

For in vitro experiments using cancer cell lines with low RFC/PCFT expression or that lack FPGS activity, SHIN2 provides consistent, transport-independent inhibition [5]. AGF347 and other classical antifolates exhibit significantly reduced activity in such models, potentially leading to false-negative results or underestimation of SHMT dependency. SHIN2's passive diffusion mechanism ensures that observed phenotypes are attributable to SHMT inhibition rather than variable uptake or metabolism, making it the preferred compound for target validation studies in transporter-deficient cells [5].

Combination Therapy Studies with Standard-of-Care Antifolates (Methotrexate, Pemetrexed)

SHIN2 has been validated to synergize with methotrexate in clinically relevant T-ALL models, including patient-derived xenografts [5]. This makes SHIN2 an ideal partner for combination studies exploring the therapeutic potential of dual folate pathway blockade. Unlike multi-targeted antifolates such as AGF347, which may overlap mechanistically with existing drugs, SHIN2's selective SHMT1/2 inhibition provides a complementary mechanism that is more likely to yield additive or synergistic benefits . Researchers developing novel combination regimens for leukemia, lymphoma, or solid tumors should procure SHIN2 for these experiments.

Antimicrobial Research Targeting Vancomycin-Resistant Enterococci (VRE)

SHIN2 is the only SHMT inhibitor with documented antibacterial activity against clinically relevant vanA-type vancomycin-resistant Enterococcus faecium [5]. The compound's ability to inhibit efmSHMT by stabilizing the active site loop, combined with its lack of cross-resistance to vancomycin resistance mechanisms, positions it as a unique chemical probe for studying SHMT as an antibacterial target [5]. Researchers in antimicrobial drug discovery or those exploring novel strategies to combat VRE should prioritize SHIN2 over other SHMT inhibitors, which lack this antimicrobial validation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHIN2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.